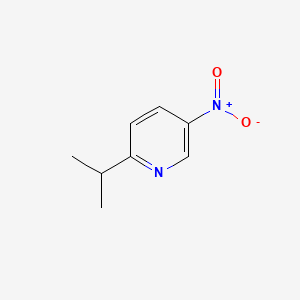

2-Isopropyl-5-nitropyridine

Vue d'ensemble

Description

2-Isopropyl-5-nitropyridine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, characterized by the presence of an isopropyl group at the second position and a nitro group at the fifth position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-nitropyridine typically involves nitration of 2-isopropylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Isopropyl-5-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents. For example, reaction with amines can lead to the formation of substituted amino derivatives.

Oxidation: Although less common, the isopropyl group can be oxidized to form corresponding ketones or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Amines, alkoxides, or other nucleophiles under appropriate conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2-Isopropyl-5-aminopyridine.

Substitution: Various substituted amino or alkoxy derivatives.

Oxidation: Corresponding ketones or carboxylic acids.

Applications De Recherche Scientifique

2-Isopropyl-5-nitropyridine finds applications in several areas of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals due to its unique reactivity profile.

Mécanisme D'action

The mechanism of action of 2-Isopropyl-5-nitropyridine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

- 2-Isopropyl-3-nitropyridine

- 2-Isopropyl-4-nitropyridine

- 2-Isopropyl-6-nitropyridine

Comparison: 2-Isopropyl-5-nitropyridine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions. The position of the nitro group also affects the compound’s electronic properties, making it distinct in terms of its applications and effectiveness in various research fields.

Activité Biologique

2-Isopropyl-5-nitropyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, and relevant studies associated with this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound (C_10H_12N_2O_2) features a nitro group attached to a pyridine ring, with an isopropyl substituent at the 2-position. The synthesis of nitropyridines generally involves the nitration of pyridine derivatives using nitrating agents such as nitric acid or N_2O_5 in organic solvents. The reaction mechanism often involves electrophilic aromatic substitution, leading to various regioisomers depending on the substitution pattern on the pyridine ring .

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit notable antimicrobial activity . A study demonstrated that certain nitropyridines showed significant inhibition against various bacterial strains, suggesting their potential as therapeutic agents in treating infections. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . In vitro studies revealed that this compound can inhibit pro-inflammatory cytokine production, which may be beneficial in managing inflammatory diseases. The specific pathways involved remain an area for further research, but preliminary data suggest modulation of NF-kB signaling as a possible mechanism.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Activity Study : A recent investigation assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

- Anti-inflammatory Mechanism : In a cell culture model, treatment with this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in mitigating inflammatory responses.

- Toxicological Assessment : Toxicity studies conducted on mammalian cell lines indicated that while this compound has biological activity, it also exhibits cytotoxic effects at higher concentrations (IC50 values ranging from 50 to 100 µM). This necessitates careful consideration when developing therapeutic applications.

Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Cytotoxicity | IC50 values between 50-100 µM |

Propriétés

IUPAC Name |

5-nitro-2-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(2)8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGFJXPCQGXISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667476 | |

| Record name | 5-Nitro-2-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131941-21-4 | |

| Record name | 5-Nitro-2-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.